4-Pyridylthiourea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Alkyl-N′-4-pyridylthioureas, intermediates for antihypertensive cyanoguanidines, involves the preparation from S-methyl 4-pyridyldithiocarbamate and the requisite amines. This method highlights the importance of efficient synthetic routes for creating 4-pyridylthiourea derivatives for potential pharmacological applications (Hansen & Peterson, 1984).

Molecular Structure Analysis

The study of molecular structures such as those involving 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine ligands, which interact with rare earth complexes, sheds light on the intricate interactions and potential luminescent and magnetic properties of this compound derivatives (Pointillart et al., 2009).

Chemical Reactions and Properties

The reactivity of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones towards various reagents, including thiourea, indicates the versatility of this compound in synthesizing compounds with potential analgesic and anti-inflammatory activities. This reactivity forms the basis for exploring this compound in drug development (El-Gazzar & Hafez, 2009).

Physical Properties Analysis

The study of compounds like 4-pyridyl-extended dithieno[3,2-b:2',3'-d]phospholes provides insights into the physical properties, including luminescence quantum yields and electrochemical features, of this compound derivatives. Such analyses are crucial for the development of new fluorescent probes and materials (Demay-Drouhard & Baumgartner, 2020).

Chemical Properties Analysis

The formation of 2-aminothiazolo[5,4-c]pyridines from pyridylthioureas through an intramolecular oxidation highlights the chemical versatility and reactivity of this compound derivatives. This demonstrates the compound's potential in synthesizing a wide array of chemically significant structures (Wu & Zhi, 2016).

Applications De Recherche Scientifique

Synthèse organique

Les thiourées et leurs dérivés, y compris la 4-Pyridylthiourea, sont des composés organosulfurés qui ont des applications significatives en synthèse organique . Ils sont utilisés comme intermédiaires dans la synthèse de plusieurs composés hétérocycliques importants .

Applications pharmaceutiques

Les dérivés de thiourée ont gagné en popularité pour leurs diverses applications biologiques. Ils présentent une grande variété d'activités biologiques telles que des activités antitumorales, inhibitrices d'enzymes, antibactériennes, antifongiques et antimalariennes . Ils jouent également des rôles prometteurs dans les domaines de la reconnaissance moléculaire, de la science des matériaux, de l'agriculture, des produits pharmaceutiques et des activités biologiques .

Chimie de coordination

En raison de la présence d'atomes de soufre et d'azote, qui ont une multitude de possibilités de liaison, leur chimie de coordination vis-à-vis des ions métalliques est devenue très importante . Leur capacité de liaison considérablement améliorée a donné lieu à la formation de composés complexes de métaux de transition .

Organocatalyseurs

Les dérivés de thiourée agissent également comme organocatalyseurs et ont été utilisés dans de nombreuses réactions . Leur capacité de formation de complexes et de synthons hétérocycliques a une grande importance en synthèse organique .

Science des matériaux

Les dérivés de thiourée trouvent une utilisation comme chimiocapteurs, adhésifs, ignifugeants, stabilisateurs thermiques, antioxydants, polymères et organocatalyseurs . Ils jouent un rôle prometteur dans les domaines de la reconnaissance moléculaire et de la science des matériaux

Mécanisme D'action

Mode of Action

For instance, some thiourea derivatives are known to inhibit thyroid peroxidase, an essential enzyme involved in multiple steps of thyroid hormone synthesis .

Biochemical Pathways

The specific biochemical pathways affected by 4-Pyridylthiourea are currently unknown. As mentioned above, if it shares characteristics with other thiourea compounds, it may impact the thyroid hormone synthesis pathway .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of a compound .

Propriétés

IUPAC Name |

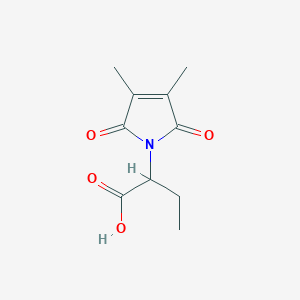

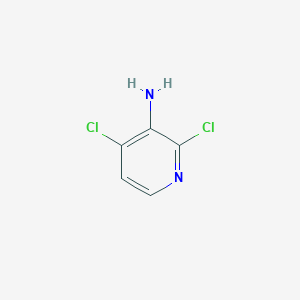

pyridin-4-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOFIQOOOSRNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371943 | |

| Record name | 4-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164670-44-4 | |

| Record name | N-4-Pyridinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164670-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164670-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary synthetic application of 4-Pyridylthiourea highlighted in the research?

A1: The research primarily focuses on using this compound as a key intermediate in synthesizing N-Alkyl-N′-cyano-N″-4-pyridylguanidines. These guanidine derivatives exhibit antihypertensive properties, making them significant in pharmaceutical research. [, , ]. Two main synthetic routes utilize this compound:

- Route 1: this compound reacts with phosgene or triphenylphosphine/carbon tetrachloride to yield N-alkyl-N′-pyridylcarbodiimides. Subsequent addition of cyanamide to these carbodiimides produces the desired N-Alkyl-N′-cyano-N″-4-pyridylguanidines [].

- Route 2: this compound can be converted to 4-Pyridylcyaniminothiocarbamic acid, which acts as an alternative precursor for synthesizing N-Alkyl-N′-cyano-N″-4-pyridylguanidines [].

Q2: What are the challenges associated with synthesizing N-Alkyl-N′-4-pyridylthioureas, and how does the research address them?

A2: Initial synthesis of N-Alkyl-N′-4-pyridylthioureas involved using S-methyl 4-pyridyldithiocarbamate, derived from 4-aminopyridinium 4-pyridyldithiocarbamate []. This method proved inefficient due to the need for two equivalents of methyl iodide and the loss of half of the 4-aminopyridine starting material through quaternization.

- Direct synthesis: Reacting 4-pyridyldithiocarbamic acid with various amines directly produces N-Alkyl-N′-4-pyridylthioureas [].

- Aerial oxidation: 4-Pyridyldithiocarbamic acid undergoes aerial oxidation in the presence of amines, yielding the desired N-Alkyl-N′-4-pyridylthioureas [].

Q3: Beyond its role in synthesizing antihypertensive agents, does this compound have other known biological activities?

A3: Interestingly, one study revealed that this compound interacts with the catalytic domain of human JARID1B []. While the specific implications of this interaction remain unclear, it suggests a potential for this compound to be investigated for other biological activities beyond its use in synthesizing antihypertensive agents. This finding opens avenues for further research into its potential as a scaffold for developing novel therapeutics targeting JARID1B or related biological pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)

![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)

![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)

![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)

![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)